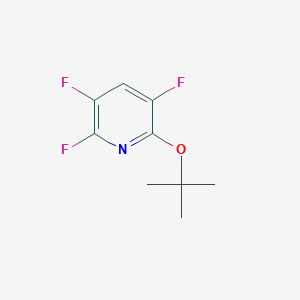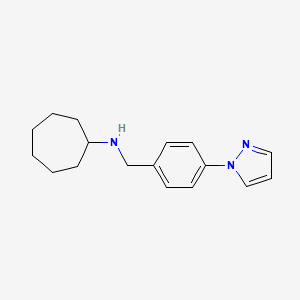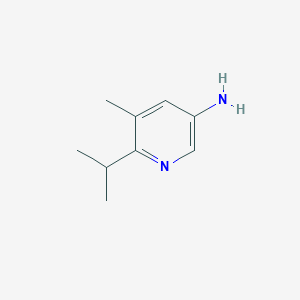![molecular formula C15H19N3 B6317823 Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-27-0](/img/structure/B6317823.png)
Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CPA 95%) is a synthetic molecule with a wide range of applications in scientific research. It is a versatile compound that is used as a reagent, catalyst, or ligand in various chemical reactions and processes. CPA 95% is a unique molecule due to its high purity and stability, making it an ideal choice for laboratory experiments.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. The pyrazole moiety, in particular, is a component in many drugs due to its therapeutic potential. For instance, pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and antipyretic activities .
Chemical Synthesis
Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine serves as a building block in chemical synthesis, especially in constructing complex molecules with pyrazole rings, which are prevalent in many biologically active compounds .
Cancer Research
Lastly, in cancer research, the compound’s derivatives could be investigated for their potential role in targeted therapies, given that pyrazole structures are found in several kinase inhibitors used in cancer treatment .
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazole core have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
They bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the disruption of cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on CDK2 for uncontrolled proliferation .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3735±300 °C and a predicted density of 1193±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The inhibition of CDK2 by similar compounds leads to cell cycle arrest and apoptosis, particularly in cancer cells . .
Action Environment
The action, efficacy, and stability of Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . The pH of the environment can also affect the compound’s ionization state and, consequently, its absorption and distribution in the body.
Propiedades
IUPAC Name |
N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-7-14(6-1)16-11-12-4-3-5-13(10-12)15-8-9-17-18-15/h3-5,8-10,14,16H,1-2,6-7,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBRQLPZWQNXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)





![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)

![Benzyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317804.png)
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)

![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)

![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)